Methyl 2-(3-amino-4-nitrophenyl)acetate
Description
Methyl 2-(3-amino-4-nitrophenyl)acetate is an aromatic ester derivative featuring a nitro (-NO₂) and amino (-NH₂) group at the 4- and 3-positions of the phenyl ring, respectively, with a methyl ester (-COOCH₃) substituent on the adjacent carbon.
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
methyl 2-(3-amino-4-nitrophenyl)acetate |
InChI |
InChI=1S/C9H10N2O4/c1-15-9(12)5-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5,10H2,1H3 |
InChI Key |
SLCYRCVNPORUGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-4-nitrophenyl)acetate typically involves the nitration of methyl 2-phenylacetate followed by a reduction process. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the aromatic ring. The subsequent reduction of the nitro group to an amino group can be carried out using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-4-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: this compound can be reduced to Methyl 2-(3-amino-4-aminophenyl)acetate.
Oxidation: Oxidation can yield Methyl 2-(3-nitroso-4-nitrophenyl)acetate.
Substitution: Halogenation can produce Methyl 2-(3-amino-4-halogeno-phenyl)acetate.
Scientific Research Applications
Methyl 2-(3-amino-4-nitrophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-4-nitrophenyl)acetate involves its interaction with specific molecular targets. The amino and nitro groups on the aromatic ring can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 2-(3-amino-4-nitrophenyl)acetate with structurally related nitro-substituted phenyl acetate derivatives, focusing on molecular features, physicochemical properties, and reactivity.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Effects on Reactivity The amino group in this compound enhances nucleophilic reactivity at the aromatic ring, enabling coupling reactions (e.g., diazotization), whereas fluoro substituents (as in ) increase stability against metabolic degradation and alter electronic density for regioselective substitutions. Tetrazole-containing analogs (e.g., ) exhibit strong hydrogen-bonding capabilities due to the N-rich heterocycle, making them superior for supramolecular assembly compared to the nitro-amino derivative.
Ester Group Influence Methyl esters (e.g., target compound, ) generally exhibit higher volatility and lower boiling points than ethyl esters () or carboxylic acids (). The carboxylic acid derivative (2-(3-amino-4-nitrophenyl)acetic acid, ) has higher aqueous solubility due to ionizability, whereas the methyl ester form improves lipid solubility for membrane permeability in drug design.
Synthetic Pathways The target compound is likely synthesized via esterification of 2-(3-amino-4-nitrophenyl)acetic acid () with methanol under acidic conditions. In contrast, tetrazole derivatives () are formed via nucleophilic substitution between aryl tetrazoles and methyl bromoacetate, highlighting divergent routes based on functional group compatibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
